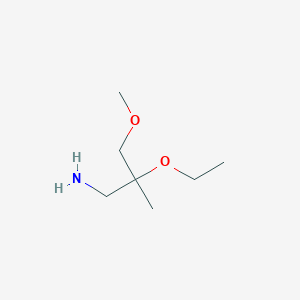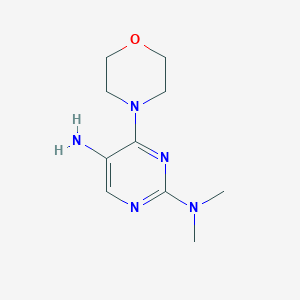
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl and morpholine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine typically involves the reaction of 2,5-diaminopyrimidine with dimethylamine and morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature is maintained between 50-100°C, and the reaction time varies from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles such as halides, amines; reaction temperature25-100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N2-dimethylpyridine-2,5-diamine: Similar structure but lacks the morpholine group.
N4,N4-dimethyl-2-(morpholin-4-yl)pyrimidine-4,5-diamine: Similar structure with additional substitutions on the pyrimidine ring.
Uniqueness
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine is unique due to the presence of both dimethyl and morpholine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H17N5O |
|---|---|
Molekulargewicht |
223.28 g/mol |
IUPAC-Name |
2-N,2-N-dimethyl-4-morpholin-4-ylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C10H17N5O/c1-14(2)10-12-7-8(11)9(13-10)15-3-5-16-6-4-15/h7H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
WLGFYCDTMAQBHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C(=N1)N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
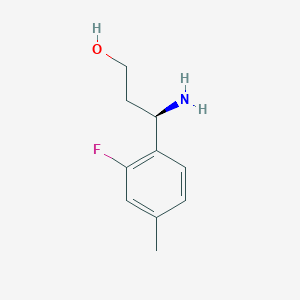
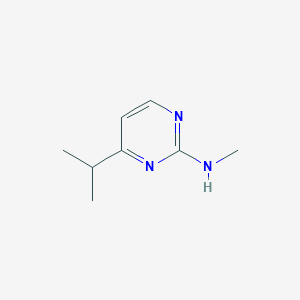
![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)
![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)
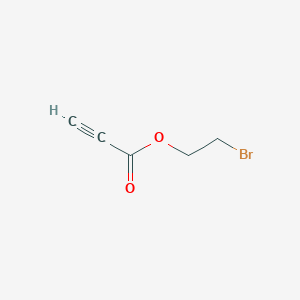
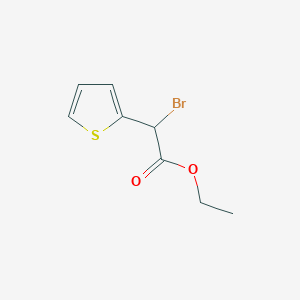

![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)
